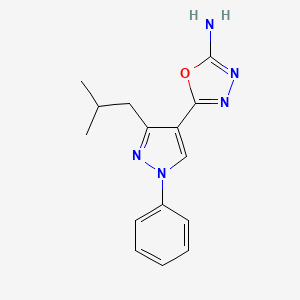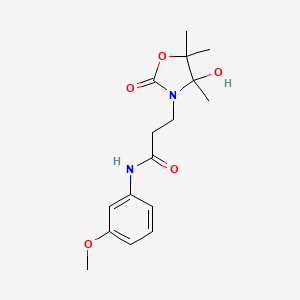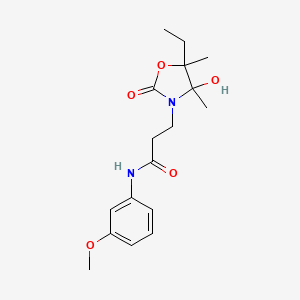
5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activity, making it a valuable target for drug discovery.
Mechanism of Action
The mechanism of action of 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is not well understood, but it is believed to involve the modulation of specific biological pathways. This compound has been found to interact with a range of enzymes and receptors, suggesting that its activity may be mediated through multiple mechanisms.
Biochemical and Physiological Effects
Studies have shown that 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine exhibits a range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the function of specific receptors, such as the adenosine A1 receptor. These effects suggest that this compound may have potential applications in the treatment of various diseases and disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent activity against a range of biological targets, making it a valuable tool for studying specific pathways and processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Future Directions
There are several potential future directions for research into 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine. One area of focus could be the development of new drugs based on this compound, either by modifying its structure or by using it as a starting point for the synthesis of new compounds. Another potential direction could be the investigation of the mechanism of action of this compound, which could provide insights into the biological pathways it modulates and the potential applications of these pathways in disease treatment. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as agriculture or materials science.
Scientific Research Applications
Research into the potential applications of 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine has primarily focused on its use as a drug lead compound. This compound has been found to exhibit promising activity against a range of biological targets, including enzymes and receptors, making it a valuable starting point for the development of new drugs.
properties
IUPAC Name |
5-[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10(2)8-13-12(14-17-18-15(16)21-14)9-20(19-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZYINLZYKGFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C=C1C2=NN=C(O2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(pyrazin-2-ylcarbonyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328391.png)
![5-(2-thienyl)[1,2,5]oxadiazolo[3',4':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4328394.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide](/img/structure/B4328406.png)
![4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide](/img/structure/B4328415.png)
![N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B4328417.png)
![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxoacetamide](/img/structure/B4328426.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4328435.png)
![ethyl 4-{2-chloro-6-[(3,4,5-trimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B4328446.png)
![ethyl 4-{2-chloro-6-[(quinoxalin-2-ylcarbonyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B4328461.png)
![4-[4-acetyl-5-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4328469.png)
![N-(4-chlorophenyl)-3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B4328476.png)


![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B4328495.png)